Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate
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Overview
Description
Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate is an organic compound with a complex structure that includes an ethyl ester group, a methoxyphenyl group, and a pent-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-methoxyphenyl)acetate: Similar structure but lacks the pent-4-enoate moiety.
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Contains a benzimidazole ring instead of the pent-4-enoate group.
Uniqueness
Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H20O3 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate |
InChI |
InChI=1S/C16H20O3/c1-5-7-15(16(17)19-6-2)12(3)13-8-10-14(18-4)11-9-13/h5,8-11,15H,1,3,6-7H2,2,4H3 |
InChI Key |
ONBXMWPPWQVQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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